molecular formula C11H13ClN2OS B13866633 N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B13866633
M. Wt: 256.75 g/mol
InChI Key: IVNGWJINTPPGQR-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and an amine functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-aminothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can be compared with other similar compounds such as:

    N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a thiazole ring.

    N-(5-chloro-2-methoxyphenyl)-N’-ethylethanediamide: Contains an ethylethanediamide moiety instead of a thiazole ring.

The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13ClN2OS/c1-15-10-3-2-9(12)6-8(10)7-14-11-13-4-5-16-11/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

IVNGWJINTPPGQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC2=NCCS2

Origin of Product

United States

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